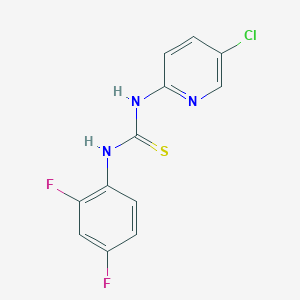
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde may inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G1 phase. Additionally, 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is its potential toxicity, as it has been found to induce apoptosis in normal cells as well as cancer cells.
Orientations Futures
There are several future directions for research on 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of this compound, particularly its interactions with topoisomerase II. Additionally, further studies are needed to explore the potential applications of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde in photodynamic therapy and as a fluorescent probe for the detection of metal ions in biological systems.
Méthodes De Synthèse
The synthesis of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde involves the reaction of 2-acetyl-1,3-indandione with 4-bromoacetophenone in the presence of a base. This reaction leads to the formation of 5-bromo-7-methyl-2-phenyl-1,3-dioxolo[4,5-g]indole, which is then converted to 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde by reacting with sodium borohydride and acetic acid.
Applications De Recherche Scientifique
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been found to have various scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been investigated for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been studied for its potential use as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-11-8-12(2)16-14(9-11)15(10-19)17(18-16)13-6-4-3-5-7-13/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMQIYNSKRSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)
![5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788862.png)



![2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5788900.png)
![3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5788903.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5788913.png)
![N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide](/img/structure/B5788915.png)

![N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5788939.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788950.png)